2-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with chloro and fluoro groups, along with a piperidine ring attached to a thiophene moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Thiophene derivatives
The compound contains a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives have been found to possess a wide range of therapeutic properties, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Fluorinated compounds
The presence of fluorine in the compound could potentially enhance its biological activity. Fluorine atoms are often added to drug molecules to improve their stability, potency, and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting thiophene-2-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.
Coupling with Benzamide: The piperidine intermediate is then coupled with 2-chloro-4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. Industrial production may also involve the use of automated reactors and advanced purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The thiophene and piperidine moieties can undergo oxidation and reduction reactions, respectively, altering the electronic properties of the compound.
Hydrolysis: The amide bond in the benzamide core can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild heating conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Products with different substituents replacing the chloro or fluoro groups.
Oxidation: Oxidized derivatives of the thiophene or piperidine rings.
Reduction: Reduced forms of the piperidine ring.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
2-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets. It may serve as a lead compound for the development of new therapeutic agents.
Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.
Chemical Biology: The compound is used as a tool to probe biological pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide: can be compared with other benzamide derivatives that have different substituents on the benzene ring or variations in the piperidine and thiophene moieties.
N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2-chloro-4-fluorobenzamide: A similar compound with a different substitution pattern.
2-chloro-4-fluoro-N-(2-(4-(pyridin-2-yl)piperidin-1-yl)ethyl)benzamide: A derivative with a pyridine ring instead of thiophene.
Uniqueness
The unique combination of chloro, fluoro, piperidine, and thiophene groups in this compound imparts distinct chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2OS/c19-16-12-14(20)3-4-15(16)18(23)21-7-10-22-8-5-13(6-9-22)17-2-1-11-24-17/h1-4,11-13H,5-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLJLUJRRLNSOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.